Physicochemical Profiling of Cyclohexyl(2-methylphenyl)methanamine: A Technical Guide
Physicochemical Profiling of Cyclohexyl(2-methylphenyl)methanamine: A Technical Guide
The following technical guide details the physicochemical, synthetic, and pharmacological profile of Cyclohexyl(2-methylphenyl)methanamine , a lipophilic primary amine scaffold with significant relevance in Central Nervous System (CNS) medicinal chemistry.
Executive Summary
Cyclohexyl(2-methylphenyl)methanamine (CAS: 1183156-61-7) is a sterically hindered, lipophilic primary amine characterized by a chiral center linking a cyclohexane ring and an ortho-toluoyl group.[1][2] Structurally analogous to the dissociative anesthetic pharmacophore (e.g., lefetamine, ephenidine), this scaffold represents a critical chemical space for designing NMDA receptor antagonists and Monoamine Transporter (MAT) inhibitors.[1][2]
This guide provides a definitive analysis of its physicochemical properties, synthetic routes, and ADME liabilities, grounded in empirical data and predictive modeling for high-throughput screening (HTS) campaigns.[1][2]
Chemical Identity & Structural Analysis[2][3][4][5][6][7][8]
The molecule consists of a methanamine core substituted at the
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | 1-Cyclohexyl-1-(2-methylphenyl)methanamine |
| Systematic Name | |
| CAS Number | 1183156-61-7 (Free Base) |
| Molecular Formula | C |
| SMILES | CC1=CC=CC=C1C(N)C2CCCCC2 |
| Stereochemistry | Contains 1 Chiral Center (Exists as (R) and (S) enantiomers) |
Structural Visualization
The following diagram illustrates the connectivity and the critical steric clash zone introduced by the ortho-methyl group.[1][2]
Figure 1: Structural deconstruction of Cyclohexyl(2-methylphenyl)methanamine highlighting the steric influence of the ortho-methyl substituent on the chiral center.[1][2]
Physicochemical Properties (The Core)
Understanding the physicochemical landscape is vital for predicting Blood-Brain Barrier (BBB) penetration and oral bioavailability.[1][2] The compound exhibits "CNS-Drug-Like" properties but requires salt formation for aqueous formulation.[1][2]
Quantitative Data Profile
| Property | Value / Range | Mechanistic Implication |
| Molecular Weight | 203.32 g/mol | Ideal for CNS penetration (< 400 Da).[1][2] |
| LogP (Predicted) | 3.6 – 3.9 | Highly lipophilic; suggests rapid passive diffusion across BBB.[1][2] |
| pKa (Basic Amine) | 9.8 ± 0.3 | Predominantly ionized (>99%) at physiological pH (7.4).[1][2] |
| Topological PSA | 26.02 Ų | Well below the 90 Ų threshold for BBB permeability.[1][2] |
| H-Bond Donors | 2 | Favorable for membrane traversal.[1][2] |
| H-Bond Acceptors | 1 | Minimal desolvation penalty.[1][2] |
| Boiling Point | ~305°C (760 mmHg) | High thermal stability; amenable to GC-MS analysis.[1][2] |
| Solubility (Water) | < 0.1 mg/mL | Practically insoluble as free base; requires HCl/Tartrate salt.[1][2] |
Solubility & Formulation Strategy
-
Free Base: Soluble in DCM, Methanol, DMSO, and Ethyl Acetate.[1][2]
-
Salt Forms: The Hydrochloride (HCl) salt is the standard for biological assays, significantly enhancing aqueous solubility to >10 mg/mL.[1][2]
-
Stability: The
-substitution provides resistance to oxidative deamination compared to non-substituted benzylamines.[1][2]
Synthetic Methodologies
For research applications, synthesis typically follows a Grignard addition to a nitrile or reductive amination.[1][2] The Grignard-Nitrile Route is preferred for its atom economy and direct access to the primary amine via an imine intermediate.[1][2]
Protocol: Grignard Addition to Cyclohexanecarbonitrile[1][2]
Objective: Synthesize Cyclohexyl(2-methylphenyl)methanamine.
-
Reagents:
-
Step-by-Step Workflow:
-
Formation of Imine: Under inert atmosphere (
), add o-tolylmagnesium bromide dropwise to a solution of cyclohexanecarbonitrile in THF at 0°C. -
Reflux: Heat to reflux for 4–6 hours to drive the formation of the magnesium imine salt (
). -
Reduction (One-Pot): Cool the mixture to 0°C. Carefully add a reducing agent (NaBH4 in MeOH or LAH in THF) to reduce the imine directly to the amine.[1][2] Note: Acidic hydrolysis without reduction would yield the ketone.[1][2]
-
Work-up: Quench with saturated
, extract with Et2O, and dry over . -
Purification: Isolate the free base via flash chromatography (DCM:MeOH:NH3) or precipitate as the HCl salt using ethereal HCl.[1][2]
-
Figure 2: Synthetic pathways emphasizing the direct reduction of the metallo-imine intermediate to avoid the ketone step.[1][2]
Analytical Characterization
Validating the identity of the compound requires specific spectral signatures.[1][2]
-
1H NMR (CDCl3, 400 MHz):
- 7.10–7.30 (m, 4H, Ar-H): Characteristic aromatic multiplets.[1][2]
-
3.85 (d, 1H,
): The benzylic proton.[1][2] The chemical shift is shielded relative to the phenyl analog due to the cyclohexyl group.[1][2] -
2.35 (s, 3H,
): Distinct singlet for the ortho-methyl group.[1][2] - 0.90–1.90 (m, 11H, Cyclohexyl): Broad multiplets.[1][2]
-
Mass Spectrometry (ESI+):
ADME & Pharmacological Implications[1][2]
Metabolic Stability
The ortho-methyl group serves as a "metabolic block," potentially reducing the rate of aromatic hydroxylation at the 2-position.[1][2] However, the molecule is susceptible to:
-
Benzylic Hydroxylation: At the ortho-methyl group (CYP450 mediated), leading to a benzyl alcohol metabolite.[1][2]
-
Deamination: Oxidative deamination to the ketone (Cyclohexyl(2-methylphenyl)methanone).[1][2]
CNS Activity Potential
This scaffold falls within the structural class of 1,2-diarylethylamines and
-
NMDA Receptor Antagonism: The sterically crowded amine mimics the pharmacophore of dissociatives like Lanicemine, potentially blocking the ion channel pore.[1][2]
-
Monoamine Reuptake Inhibition: Lipophilic bulky amines often exhibit affinity for DAT and NET transporters.[1][2]
Figure 3: Predicted metabolic liabilities.[1][2] The o-methyl hydroxylation is a specific clearance pathway for this tolyl derivative.[1][2]
References
-
PubChem. (2025).[1][2][4] Compound Summary: Cyclohexyl(2-methylphenyl)methanamine (CAS 1183156-61-7).[1][2][5][6][7] National Library of Medicine.[1][2] [Link]
-
Shao, L., et al. (2011).[1][2] "Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor."[1][2] Bioorganic & Medicinal Chemistry Letters, 21(5), 1438-1441.[1][2] (Cited for structural analog activity).[1][2] [Link]
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- 3. PubChemLite - [1-(2-methylphenyl)cyclohexyl]methanamine (C14H21N) [pubchemlite.lcsb.uni.lu]
- 4. (Cyclohexylmethyl)(methyl)amine | C8H17N | CID 117276 - PubChem [pubchem.ncbi.nlm.nih.gov]
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